molecular formula C9H15N3O3 B10901335 3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole

3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B10901335
M. Wt: 213.23 g/mol
InChI Key: YZDAMNLYHBOVHZ-UHFFFAOYSA-N
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Description

3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of isopropoxy and isopropyl groups at positions 3 and 1, respectively, and a nitro group at position 4. The molecular formula of this compound is C9H15N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method involves the reaction of 1-isopropyl-3-isopropoxy-1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

4-nitro-1-propan-2-yl-3-propan-2-yloxypyrazole

InChI

InChI=1S/C9H15N3O3/c1-6(2)11-5-8(12(13)14)9(10-11)15-7(3)4/h5-7H,1-4H3

InChI Key

YZDAMNLYHBOVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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